Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester
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Overview
Description
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphoramidic acid group attached to a pyridyl ring substituted with trichloromethyl and trichloro groups. The dipropyl ester moiety further enhances its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester typically involves the reaction of phosphoramidic acid derivatives with pyridyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired ester. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the product. Safety measures and environmental considerations are also integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trichloro and trichloromethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted pyridyl compounds.
Scientific Research Applications
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dioctyl ester
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dimethyl ester
Uniqueness
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridyl)-, dipropyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
CAS No. |
24241-87-0 |
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Molecular Formula |
C12H15Cl6N2O3P |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2,3,5-trichloro-N-dipropoxyphosphoryl-6-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H15Cl6N2O3P/c1-3-5-22-24(21,23-6-4-2)20-9-7(13)10(12(16,17)18)19-11(15)8(9)14/h3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
DTVSDKLVMNWWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)OCCC |
Origin of Product |
United States |
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